n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine
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Overview
Description
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid is a complex organic compound with the molecular formula C22H20Br2N2O4 and a molecular weight of 536.21 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dibromo-4-((4-methylquinolin-6-yl)oxy)benzamido)acetic acid
- 2-(3,5-Dibromo-4-((4-propylquinolin-6-yl)oxy)benzamido)acetic acid
Uniqueness
The presence of both the 4-methyl-2-propylquinolin-6-yl group and the dibromo substitution pattern distinguishes 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid from similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activity.
Properties
CAS No. |
918946-65-3 |
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Molecular Formula |
C22H20Br2N2O4 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
2-[[3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoyl]amino]acetic acid |
InChI |
InChI=1S/C22H20Br2N2O4/c1-3-4-14-7-12(2)16-10-15(5-6-19(16)26-14)30-21-17(23)8-13(9-18(21)24)22(29)25-11-20(27)28/h5-10H,3-4,11H2,1-2H3,(H,25,29)(H,27,28) |
InChI Key |
XEUOUHCNSVPTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)NCC(=O)O)Br)C(=C1)C |
Origin of Product |
United States |
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